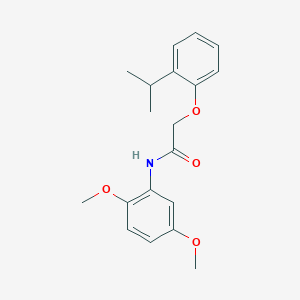![molecular formula C22H25NO2 B5537862 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine" is part of a class of organic compounds that include features such as piperidine rings, acryloyl groups, and benzyloxy substituents. These features contribute to a diverse range of chemical and physical properties, making the compound and its derivatives of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, starting with basic building blocks such as benzyl alcohols, acryloyl chlorides, and piperidine derivatives. For example, the synthesis of mesogenic acrylate monomers and their copolymerization illustrates complex synthesis routes involving several steps to achieve the desired end products (Morishima et al., 1994).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, reveals the arrangement of atoms within a molecule and provides insight into the spatial orientation of various functional groups. For instance, the crystal structure of certain acryloyl-phenyl derivatives has been elucidated, highlighting the importance of intermolecular interactions in determining the overall molecular conformation (Mahawer et al., 2013).
Chemical Reactions and Properties
Compounds containing acryloyl and piperidine functionalities participate in a variety of chemical reactions, including polymerization, copolymerization, and crosslinking. These reactions are crucial for modifying the physical and chemical properties of the materials for specific applications. For example, novel crosslinkers have been synthesized for creating polymeric hydrogels with specific drug release behaviors (Arun & Reddy, 2005).
Physical Properties Analysis
The physical properties of such compounds, including their phase behavior, thermal stability, and solubility, are influenced by their molecular structure. The presence of specific functional groups, such as the acryloyl and benzyloxy moieties, can significantly affect these properties. Studies on related compounds provide valuable information on how molecular modifications impact the physical characteristics of the materials (Vijayanand et al., 2003).
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including compounds structurally related to 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, have been extensively studied for their anticancer properties. These compounds, characterized by their 3-phenyl acrylic acid functionality, exhibit significant potential as traditional and contemporary synthetic antitumor agents. The versatility in their structure allows for various synthetic modifications, potentially enhancing their antitumor efficacy. Despite their promising anticancer properties, they have been somewhat underutilized in medicinal research until the last two decades, which have seen a surge in interest towards exploring the antitumor capabilities of cinnamoyl derivatives (De, Baltas, & Bedos-Belval, 2011).
Drug Design and Pharmacology
The synthesis and pharmacological evaluation of novel compounds, including those structurally akin to 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, have been areas of active research. These efforts are aimed at discovering new drugs with improved efficacy and safety profiles. The chemical framework of such compounds allows for the development of molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This highlights the potential of these compounds in rational drug design and as a foundation for developing new therapeutic agents with enhanced biological activities (Kumar, Kumar, & Khan, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-18-13-15-23(16-14-18)22(24)12-9-19-7-10-21(11-8-19)25-17-20-5-3-2-4-6-20/h2-12,18H,13-17H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGLTMYVYXYHSX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)


![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)